1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXULBGRAJCJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone or β-keto ester. One common method is the cyclization of 4-chlorophenylhydrazine with isopropyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Azo Coupling Reactions
This compound participates in electrophilic substitution reactions at the C4 position due to its enolic tautomer. When treated with diazonium salts under alkaline conditions, it forms stable azo dyes :
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Dissolve 1-(4-chlorophenyl)-3-isopropyl-pyrazolone (5 mmol) in dioxane with KOH (40 mmol)
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Add ice-cold diazonium chloride solution (prepared from arylamines + NaNO₂/HCl)
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Stir 5-7 hrs at 0-5°C
Tautomerism-Dependent Reactivity
The keto-enol equilibrium significantly influences reaction pathways :
Key findings :
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Solid state: Enol form dominates (IR shows broad O-H stretch at 3200-3500 cm⁻¹)
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Solution phase: Keto form prevails (¹H NMR shows singlet at δ 3.41 ppm for C4-H₂)
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DFT calculations (B3LYP/6-311++G(d,p)) confirm keto form is 12.3 kcal/mol more stable than enol in gas phase
Reactivity implications :
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Keto form facilitates nucleophilic attacks at carbonyl carbon
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Enolic form enables conjugation with azo groups and metal coordination
Heterocyclic Condensation Reactions
The compound serves as precursor in synthesizing fused pyrazole systems through C-C coupling :
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React with 1-amino-2-imino-pyridines in ethanol/acetic acid
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Oxygen atmosphere, 130°C, 24 hrs
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Forms (pyrazol-4-ylidene)pyridine derivatives via dehydrogenative coupling
| Product Feature | Significance |
|---|---|
| Extended π-conjugation | Enables applications in optoelectronic materials |
| N,N'-chelating sites | Potential for transition metal complexation |
Comparative Reactivity with Analogues
Substituent effects were studied through parallel reactions with methyl- and methoxy-substituted derivatives :
| Parameter | 3-Isopropyl Derivative | 3-Methyl Analogue | 3-Methoxy Analogue |
|---|---|---|---|
| Azo coupling yield | 58-68% | 72-75% | 63-65% |
| λmax (nm) in UV-Vis | 431 | 428 | 445 |
| Tautomeric equilibrium (solution) | 92% keto | 89% keto | 85% keto |
Stability Under Reaction Conditions
Thermogravimetric analysis shows decomposition initiates at 168°C , allowing use in high-temperature reactions below this threshold. Acidic conditions promote enolization, while alkaline media stabilize the keto form through deprotonation .
This comprehensive profile establishes 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one as a valuable synthon for heterocyclic chemistry, particularly in dye synthesis and coordination chemistry applications.
Scientific Research Applications
1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Compounds
Structural and Crystallographic Comparisons
Key structural parameters, such as bond lengths and dihedral angles, highlight differences between 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one and related derivatives:
Table 1: Bond Lengths (Å) in Pyrazolone Derivatives
Crystal Packing and Intermolecular Interactions :
Table 2: Ulcerogenic Index of Pyrazolone Derivatives
| Compound | Ulcer Index (Mean ± SD) | Reference |
|---|---|---|
| 1-(4-Chlorophenyl)-3-isopropyl derivative | Not reported | – |
| THPA6 (4-methoxyphenylthiazole derivative) | 0.58 ± 0.08 | |
| Diclofenac (Standard NSAID) | 1.70 ± 0.39 |
- While direct ulcer index data for the isopropyl derivative are unavailable, structurally related compounds like THPA6 (a methyl-substituted analog with a 4-methoxyphenylthiazole group) demonstrate significantly lower gastrointestinal toxicity compared to NSAIDs. The isopropyl group’s lipophilicity may further reduce mucosal irritation, but this requires empirical validation .
- Anti-inflammatory Potency : Para-substituted derivatives (e.g., 4-chlorophenyl) generally outperform meta-substituted analogs in reducing edema, attributed to improved pharmacokinetic profiles and target binding .
Physical and Spectral Properties
- Melting Points : Derivatives with bulky substituents (e.g., isopropyl, propyl) exhibit higher melting points (435–443 K) than methyl-substituted analogs due to enhanced van der Waals interactions .
- Spectroscopic Signatures : FTIR spectra of the isopropyl derivative show C=O stretches at 1670–1690 cm⁻¹, shifted relative to phenyl-substituted analogs (1650–1670 cm⁻¹), reflecting electronic differences .
Biological Activity
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and an isopropyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C12H13ClN2O
- CAS Number : 118048-89-8
The presence of the chlorophenyl moiety enhances lipophilicity, which can significantly influence its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxicity : Studies have shown selective toxicity towards cancer cells, suggesting potential applications in cancer therapy. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7 .
- Anti-inflammatory Activity : Similar compounds in the pyrazolone class have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary evaluations indicate that this compound may possess antimicrobial activity, making it a candidate for further pharmacological exploration against bacterial pathogens .
Cytotoxicity
A significant aspect of the biological activity of this compound is its cytotoxic effects on cancer cells. In vitro studies have demonstrated:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Mechanism : Induction of apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic gene expression (BAX, Bcl-2) .
Antimicrobial Evaluation
The compound has also been assessed for its antimicrobial properties:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | - |
| Staphylococcus epidermidis | - | - |
These findings suggest that the compound exhibits significant activity against pathogenic isolates, potentially inhibiting biofilm formation .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be highlighted through comparisons with related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Methyl group instead of isopropyl | Different steric effects impacting biological activity |
| 1-(4-Nitrophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | Nitro group instead of chloro | Altered electronic properties affecting reactivity |
These comparisons underscore the potential for tailored modifications to enhance therapeutic efficacy and selectivity.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolone compounds to explore their biological activities further. For instance, a study reported the synthesis of new derivatives that exhibited improved anticancer activity compared to their parent compounds. The research utilized various synthetic routes to optimize yields and purity while evaluating the biological efficacy against a range of target cell lines .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
